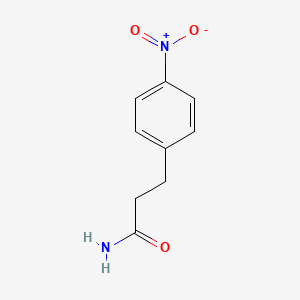

3-(4-Nitrophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-2,4-5H,3,6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXQJALCZVMXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 3 4 Nitrophenyl Propanamide and Its Structural Analogues

Established Synthetic Pathways for Propanamide Core Construction

Traditional methods for forming the propanamide core are well-documented and widely utilized in organic synthesis. These pathways often involve the formation of an amide bond from a carboxylic acid precursor or the coupling of aromatic components.

Amidation Reactions from Carboxylic Acid Precursors

The most common and direct route to synthesizing 3-(4-nitrophenyl)propanamide is through the amidation of its corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid. nih.gov This process typically involves two steps: the activation of the carboxylic acid, followed by a reaction with an amine source.

A prevalent method for activation involves converting the carboxylic acid into a more reactive acyl halide, such as an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to form the primary amide.

Another approach involves the use of coupling agents, which facilitate the direct reaction between the carboxylic acid and the amine. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). While effective, these traditional methods often require stoichiometric amounts of activating agents, which can generate significant waste. sigmaaldrich.comucl.ac.uk

A related synthesis described in a patent for 3-(4-hydroxyphenyl)propanamide (B1256929) involves treating the starting acid with thionyl chloride to form the acyl chloride, which is then reacted with concentrated ammonia water at low temperatures to yield the final amide product. google.com This general strategy is applicable to the synthesis of this compound from 3-(4-nitrophenyl)propanoic acid.

Coupling Reactions for Aromatic Propanamide Formation

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, providing alternative pathways to aromatic propanamides. numberanalytics.comnumberanalytics.com While direct coupling to form the entire this compound structure in one step is less common, these reactions are crucial for synthesizing precursors and analogues.

The Buchwald-Hartwig amination is a key reaction for forming C-N bonds between an aryl halide and an amine, catalyzed by palladium. numberanalytics.com This could be envisioned as a route to synthesize derivatives of this compound by coupling an appropriately functionalized propanamide with an aryl halide, or vice-versa.

Other significant coupling reactions include:

Suzuki-Miyaura Coupling: This reaction joins an organoboron compound with an organohalide using a palladium catalyst. numberanalytics.com It is highly versatile for creating C-C bonds, for instance, to synthesize complex aryl structures before the formation of the propanamide side chain. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product. numberanalytics.com

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene, catalyzed by palladium. numberanalytics.com

Sonogashira Coupling: This method couples an aryl halide with a terminal alkyne, using palladium and copper co-catalysts. numberanalytics.com

These coupling reactions are fundamental in modern organic synthesis for building complex aromatic molecules from simpler starting materials. numberanalytics.comnumberanalytics.comyoutube.com

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In response to the environmental impact of traditional chemical syntheses, green chemistry principles have driven the development of more sustainable methodologies. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Catalyst-Mediated Environmentally Benign Syntheses

A major focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. sigmaaldrich.comucl.ac.uk In amide synthesis, this means moving away from traditional coupling agents towards catalytic systems that can directly facilitate the reaction between a carboxylic acid and an amine with minimal waste.

Several catalytic systems have been developed for this purpose:

Ruthenium Catalysts: Milstein and co-workers reported a ruthenium-catalyzed dehydrogenative coupling of alcohols and amines to directly form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.com

Boronic Acid Catalysts: Boronic acids have been shown to be effective organocatalysts for direct amidation at room temperature. sigmaaldrich.comacs.org These catalysts activate the carboxylic acid, enabling a waste-free reaction. sigmaaldrich.com

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): This catalyst has been used in minute quantities for the direct synthesis of amides from carboxylic acids and amines, often under solvent-free and microwave conditions. nih.gov

Copper Catalysts: Copper is an inexpensive and abundant metal that has been used to catalyze the synthesis of various compounds, including propargylamines, under solvent-free conditions. nih.gov

These catalytic methods offer a more atom-economical and environmentally friendly route to amides like this compound. nih.gov

Table 1: Comparison of Catalytic Systems for Amide Synthesis

| Catalyst Type | Key Features | Typical Reaction | Reference |

|---|---|---|---|

| Ruthenium Complexes | Dehydrogenative coupling, H₂ is the only byproduct | Alcohol + Amine → Amide + H₂ | sigmaaldrich.com |

| Boronic Acids | Organocatalyst, often works at room temperature, waste-free | Carboxylic Acid + Amine → Amide + H₂O | sigmaaldrich.comacs.org |

| Ceric Ammonium Nitrate (CAN) | Used in small amounts, effective under microwave/solvent-free conditions | Carboxylic Acid + Amine → Amide + H₂O | nih.gov |

| Copper Complexes/Salts | Inexpensive, versatile for various coupling reactions | Multicomponent reactions (e.g., A³ coupling) | nih.gov |

Solvent-Free or Alternative Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. nih.gov Solvent-free synthesis, also known as neat or solid-state reaction, involves carrying out a reaction without any solvent. nih.govrsc.org This approach is often combined with other green techniques like microwave heating.

When a solvent is necessary, the focus shifts to "green" alternatives. These include:

Water: An ideal green solvent due to its non-toxic and non-flammable nature.

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. For example, a mixture of glucose and urea (B33335) has been used as an effective and inexpensive reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.org

Ionic Liquids: These are salts with low melting points that can act as both solvent and catalyst, although their environmental impact is still under scrutiny. nih.gov

Solvent-free conditions have been successfully applied to the synthesis of amides and other nitrogen-containing compounds, often leading to higher yields, shorter reaction times, and simpler work-up procedures. nih.govnih.gov

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful green technology. mdpi.comanton-paar.com Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules. anton-paar.com This leads to rapid and uniform heating, often dramatically reducing reaction times from hours or days to minutes. mdpi.comanton-paar.com

The benefits of microwave-assisted synthesis include:

Increased Reaction Rates: The high temperatures and pressures achieved in sealed vessels accelerate reactions. anton-paar.com

Higher Yields: Rapid heating can minimize the formation of byproducts. mdpi.com

Improved Energy Efficiency: Heating is localized to the sample, not the entire apparatus. anton-paar.com

Microwave-assisted synthesis is particularly effective when combined with solvent-free conditions and catalytic methods. For instance, the direct synthesis of amides from carboxylic acids and amines has been achieved using a catalytic amount of ceric ammonium nitrate under solvent-free microwave irradiation. nih.gov This method provides a rapid, efficient, and environmentally friendly protocol for amide bond formation, which is highly applicable to the synthesis of this compound. nih.govmdpi.com

Table 2: Research Findings in Microwave-Assisted Amide Synthesis

| Methodology | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Direct Amidation | Carboxylic acid, amine, catalytic ceric ammonium nitrate (CAN), solvent-free | Rapid (e.g., 2 hours), high yields, simple work-up, no chromatography needed for secondary amides | nih.govmdpi.com |

| Polyamide Synthesis | Boc-protection chemistry on resin | Rapid synthesis of complex polyamides in high yields and purity | nih.gov |

| α,β-Unsaturated Compound Synthesis | Aromatic aldehyde, cyanoacetamide, catalytic sodium acetate, solvent-free | Very rapid (30-60 seconds), efficient, environmentally friendly | oatext.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and biologically active compounds. The stereochemistry of a molecule can dramatically influence its interaction with biological systems. For derivatives of this compound, the creation of a chiral center at the C3 position necessitates the use of stereoselective synthetic methods. These methods are broadly categorized into enantioselective and diastereoselective approaches, which allow for precise control over the three-dimensional arrangement of atoms.

Enantioselective Methodologies for Chiral Center Formation

Enantioselective synthesis aims to directly produce one enantiomer of a chiral product from an achiral or racemic precursor. This is typically achieved using a chiral catalyst or reagent that creates a chiral environment for the reaction. Organocatalysis has emerged as a powerful tool for these transformations, offering mild reaction conditions and avoiding potentially toxic heavy metals.

One of the most effective strategies for synthesizing chiral β-amino acids and their derivatives, such as this compound, is the asymmetric conjugate addition, or Michael addition, to nitroalkenes. The nitro group is a versatile functional group that can be reduced to an amine, making β-nitro compounds valuable intermediates.

Research has demonstrated the efficacy of bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds, in promoting the enantioselective Michael addition of various nucleophiles to nitroolefins. nih.govnih.gov For instance, cinchona alkaloid-derived thiourea catalysts have been successfully used in the highly enantioselective conjugate addition of nitromethane (B149229) to chalcones. acs.org A similar strategy can be applied to substrates like 4-nitrocinnamic acid derivatives to install the chiral center.

The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is another prominent method for forming C-C bonds enantioselectively and accessing β-nitroamines, which are direct precursors to the target amide structure. rsc.org Organocatalytic versions of this reaction provide a reliable route to a wide array of enantioenriched N-protected β-nitroamines. rsc.org

A summary of relevant enantioselective catalytic systems is presented below.

| Catalyst Type | Reaction | Substrates | Key Feature |

| Bifunctional Thiourea | Michael Addition | α,β-Unsaturated Carbonyls, Nitroalkenes | Hydrogen-bond donor capability activates the electrophile while the basic amine moiety activates the nucleophile, enabling high enantiocontrol. acs.orgnih.gov |

| Squaramide Catalysts | Michael Addition | Nitroalkenes, α,β-Unsaturated Ketoesters | The rigid squaramide scaffold acts as an effective hydrogen-bond donor, leading to high yields and excellent enantioselectivities for aryl- and alkyl-substituted nitroalkenes. nih.govrsc.org |

| Chiral Phosphoric Acid | Aza-Henry Reaction | Imines, Nitroalkanes | Acts as a Brønsted acid catalyst to activate the imine, facilitating nucleophilic attack with high stereocontrol. |

| Metal-Complexes (e.g., Rhodium, Iridium) | Asymmetric Hydrogenation | α,β-Unsaturated Amides | Transition metal complexes with chiral ligands can achieve highly enantioselective reduction of a double bond to create the desired stereocenter. rsc.orgresearchgate.net |

These methodologies provide direct access to enantiomerically enriched building blocks that can be readily converted to chiral this compound. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Diastereoselective Approaches in Propanamide Synthesis

Diastereoselective synthesis involves the use of a chiral auxiliary—a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary creates a diastereomeric intermediate that favors the formation of one stereoisomer over others due to steric hindrance or other electronic effects. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. numberanalytics.comsigmaaldrich.com

This strategy is particularly effective for the synthesis of substituted propanamides. The general workflow involves:

Attaching a chiral auxiliary to a propanoic acid derivative.

Performing a stereoselective reaction, such as alkylation of the corresponding enolate or a conjugate addition.

Removing the chiral auxiliary to furnish the chiral propanamide.

Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries. researchgate.net An N-propanoyl oxazolidinone can be deprotonated to form a Z-enolate, which is stabilized by chelation to a metal cation (e.g., Li⁺ or Ti⁴⁺). The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thus achieving high diastereoselectivity.

Another common class of auxiliaries includes pseudoephedrine and its derivatives. wikipedia.org When used to form an amide with propanoic acid, the α-proton can be deprotonated to form an enolate. The subsequent reaction with an electrophile, such as a benzyl (B1604629) halide bearing a 4-nitro group, proceeds with high diastereoselectivity, guided by the stereocenters of the pseudoephedrine molecule. wikipedia.org

| Chiral Auxiliary | Typical Reaction | Mechanism of Stereocontrol |

| Evans Oxazolidinones | Enolate Alkylation, Aldol Reaction | The auxiliary's substituent sterically blocks one face of the metal-chelated enolate, directing the electrophile to the less hindered face. researchgate.net |

| Camphorsultam | Michael Addition, Claisen Rearrangement | The rigid bicyclic structure provides a highly predictable steric environment, leading to excellent diastereoselectivity. wikipedia.org |

| Pseudoephedrine | Enolate Alkylation | The enolate intermediate forms a stable chelate, and the stereochemistry of the auxiliary directs the approach of the electrophile. wikipedia.org |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | α-Alkylation of Carbonyls | Forms a chiral hydrazone whose metallated derivative reacts with high diastereoselectivity due to a rigid, chelated transition state. |

The diastereoselective approach offers predictability and often results in very high stereochemical purity. Although it requires additional steps for attaching and removing the auxiliary, its reliability has made it a foundational strategy in the asymmetric synthesis of complex molecules. numberanalytics.com

Reaction Mechanisms and Chemical Transformations of 3 4 Nitrophenyl Propanamide

Mechanistic Investigations of Nitro Group Reductions on the Phenyl Moiety

The reduction of the nitro group on the phenyl ring of 3-(4-nitrophenyl)propanamide to an amino group is a fundamental transformation, yielding 3-(4-aminophenyl)propanamide, a valuable intermediate in medicinal chemistry and materials science. The mechanism of this reduction can proceed through different pathways depending on the reagents and conditions employed.

Catalytic hydrogenation is a widely used method for this transformation. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org The reaction involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface. researchgate.net The mechanism is believed to proceed through a series of intermediates. In the "direct route," the nitro group is sequentially reduced to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally the amino group (-NH₂). unimi.it An alternative "condensation route" involves the reaction between the nitroso and hydroxylamino intermediates to form an azoxy intermediate, which is then further reduced to an azo (-N=N-), a hydrazo (-NH-NH-), and ultimately cleaved to two amino groups. unimi.it A kinetic analysis of the hydrogenation of the related compound N-4-nitrophenyl nicotinamide (B372718) over a palladium catalyst suggested a condensation mechanism involving an azo dimer intermediate that is rapidly consumed. rsc.org

Besides catalytic hydrogenation, chemical reducing agents are also effective. Reagents like tin(II) chloride (SnCl₂) in acidic media, or metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid, are commonly used for the reduction of aromatic nitro compounds. commonorganicchemistry.com The use of zinc dust under acidic conditions, for instance, offers a mild method for this reduction. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent for carbonyls, can reduce nitro groups when used in conjunction with transition metal catalysts like nickel or cobalt complexes. unimi.it

The choice of reducing agent and conditions can be critical to avoid side reactions, especially when other reducible functional groups are present in the molecule.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Notes |

| H₂/Pd/C | Typically at room temperature and atmospheric or elevated pressure | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Similar to Pd/C | Often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |

| Fe/Acid (e.g., HCl, Acetic Acid) | Reflux | A classic and cost-effective method. commonorganicchemistry.com |

| Zn/Acid (e.g., HCl, Acetic Acid) | Often at room temperature | Provides a mild reduction. commonorganicchemistry.com |

| SnCl₂/Acid (e.g., HCl) | Room temperature or gentle heating | A mild reagent, often used for selective reductions. commonorganicchemistry.com |

| NaBH₄/NiCl₂ or CoCl₂ | Typically in an alcohol solvent | Enhances the reducing power of NaBH₄. unimi.it |

Amide Linkage Modifications and Reactivity Profiles

The amide bond in this compound is relatively stable but can undergo cleavage under specific conditions, primarily through hydrolysis. The reactivity of the amide linkage is influenced by factors such as pH and the presence of catalysts.

Amide hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the amine, yielding the corresponding carboxylic acid, 3-(4-nitrophenyl)propanoic acid, and ammonia (B1221849).

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the amide anion (or its protonated form) leads to the formation of the carboxylate salt. The rate of non-enzymatic amide bond cleavage is pH-dependent, with studies on small peptides showing that direct hydrolysis (scission) is a dominant mechanism at high pH. rsc.org

Enzymatic hydrolysis of amides is also a well-established process, though specific studies on this compound are not prevalent. Lipases and proteases are classes of enzymes capable of catalyzing the hydrolysis of amide bonds with high specificity. For instance, the hydrolysis of p-nitrophenyl acetate, a related ester, has been studied using various enzymes, and the kinetics are influenced by the reaction medium. nih.govresearchgate.net

Beyond hydrolysis, the amide bond can be modified through other reactions, although these are less common for a simple propanamide. For instance, reduction of the amide to an amine is possible using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would also reduce the nitro group.

Substitution Reactions on the Propanamide Backbone and Aromatic Ring

The propanamide backbone and the aromatic ring of this compound offer sites for substitution reactions, though the reactivity of each is governed by different electronic factors.

Aromatic Ring Substitution: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of both the nitro group and the propanamide side chain. These groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles like halogens, nitrating agents, or acyl groups. Any electrophilic substitution would be directed to the meta position relative to the nitro group, but would likely require harsh reaction conditions.

Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . nih.govmasterorganicchemistry.com This is particularly true for positions ortho and para to the nitro group. masterorganicchemistry.comwikipedia.org If a suitable leaving group (like a halogen) were present at the ortho or para position to the nitro group, it could be readily displaced by a nucleophile. The mechanism involves the attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.orgyoutube.com Subsequent loss of the leaving group restores the aromaticity. For this compound itself, which lacks a leaving group on the ring, SNAr is not a primary reaction pathway.

Propanamide Backbone Substitution: The propanamide backbone offers limited sites for direct substitution. The α- and β-protons on the propanoyl chain are generally not acidic enough to be easily removed for substitution reactions under standard conditions. However, under strongly basic conditions, deprotonation at the α-position could potentially occur, creating a carbanion that could react with electrophiles.

Advanced Spectroscopic Analysis and Structural Elucidation of 3 4 Nitrophenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 3-(4-Nitrophenyl)propanamide is predicted to exhibit distinct signals corresponding to the aromatic protons on the p-disubstituted benzene ring, the two methylene (-CH₂-) groups of the propanamide chain, and the protons of the primary amide (-CONH₂) group.

The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The strong electron-withdrawing effect of the nitro group (NO₂) deshields the aromatic protons, shifting them downfield. The protons ortho to the nitro group (H-3' and H-5') are expected to resonate at a lower field than the protons meta to the nitro group (H-2' and H-4').

The aliphatic chain protons will appear as two distinct multiplets. The methylene group adjacent to the aromatic ring (α-CH₂) will couple with the adjacent methylene group (β-CH₂), and the β-CH₂ protons will be coupled to both the α-CH₂ protons and the amide protons, though N-H coupling is often broad or not observed depending on the solvent and concentration. The amide protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable due to hydrogen bonding and exchange rates.

A summary of the predicted ¹H NMR spectral data is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 8.15 | Doublet (d) | ~ 8.8 |

| H-3', H-5' | ~ 7.40 | Doublet (d) | ~ 8.8 |

| α-CH₂ | ~ 3.05 | Triplet (t) | ~ 7.5 |

| β-CH₂ | ~ 2.55 | Triplet (t) | ~ 7.5 |

| -NH₂ | ~ 5.5 - 7.5 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six unique carbon environments in the molecule.

The aromatic carbons will show four signals. The carbon atom bearing the nitro group (C-4') will be significantly deshielded. The quaternary carbon attached to the propyl chain (C-1') will also appear as a distinct signal. The two pairs of equivalent aromatic carbons (C-2'/C-6' and C-3'/C-5') will each produce a single resonance. The carbonyl carbon (C=O) of the amide group is characteristically found at a very low field. The two aliphatic methylene carbons (α-CH₂ and β-CH₂) will resonate in the upfield region of the spectrum.

The predicted chemical shifts for the carbon atoms are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 174.5 |

| C-1' | ~ 148.0 |

| C-4' | ~ 146.5 |

| C-2', C-6' | ~ 129.5 |

| C-3', C-5' | ~ 124.0 |

| α-CH₂ | ~ 37.0 |

| β-CH₂ | ~ 31.0 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular backbone, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY (¹H-¹H Correlation): The COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For this compound, the following cross-peaks are expected:

A strong correlation between the signals of the α-CH₂ and β-CH₂ protons, confirming their adjacency in the propyl chain.

Correlations between the aromatic protons H-2'/H-6' and H-3'/H-5', confirming their ortho relationship.

HSQC (¹H-¹³C Correlation): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears protons. Expected correlations include:

The proton signal at ~8.15 ppm will correlate with the carbon signal at ~129.5 ppm (C-2'/C-6').

The proton signal at ~7.40 ppm will correlate with the carbon signal at ~124.0 ppm (C-3'/C-5').

The proton signal at ~3.05 ppm will correlate with the carbon signal at ~31.0 ppm (α-CH₂).

The proton signal at ~2.55 ppm will correlate with the carbon signal at ~37.0 ppm (β-CH₂).

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is employed to identify the specific functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the vibrations of the amide and nitro functional groups, as well as the aromatic ring and aliphatic chain. Key expected absorptions are listed below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide (-NH₂) | 3350 & 3180 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide | ~1660 | Strong |

| N-H Bend (Amide II) | Amide | ~1620 | Strong |

| NO₂ Asymmetric Stretch | Nitro Group | ~1520 | Very Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1600, ~1475 | Medium-Weak |

| NO₂ Symmetric Stretch | Nitro Group | ~1345 | Strong |

| C-N Stretch | Ar-NO₂ | ~850 | Medium |

The presence of strong bands for the amide C=O stretch (Amide I) and N-H bend (Amide II), along with the very strong characteristic asymmetric and symmetric stretches of the nitro group, would serve as definitive evidence for the compound's structure.

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman activity differ. Vibrations that induce a change in molecular polarizability are Raman active. For this compound, the FT-Raman spectrum is expected to be dominated by vibrations of the aromatic ring and the symmetric vibrations of the functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3050 | Strong |

| C-H Stretch (Aliphatic) | -CH₂- | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | Amide | ~1660 | Weak-Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1600 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | ~1345 | Very Strong |

| Ring Breathing Mode | Aromatic Ring | ~850 | Strong |

A particularly strong signal for the symmetric stretch of the NO₂ group is a hallmark of the Raman spectra of nitroaromatic compounds. In contrast to the FT-IR spectrum, the asymmetric NO₂ stretch is typically weak in the Raman spectrum. The carbonyl (C=O) stretch of the amide is generally less intense in Raman than in IR. The aromatic ring vibrations, especially the ring breathing mode, are expected to be prominent.

Computational and Theoretical Chemistry Studies on 3 4 Nitrophenyl Propanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Optimization of Molecular Geometries and Conformational Analysis

The initial step in a typical DFT study involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. This process would involve calculating bond lengths, bond angles, and dihedral angles for 3-(4-Nitrophenyl)propanamide. A conformational analysis would also be performed to identify different stable conformers (spatial arrangements of the molecule that can be interconverted by rotation about single bonds) and their relative energies.

Specific optimized geometric parameters (bond lengths and angles) and a detailed conformational analysis for this compound have not been reported in the scientific literature.

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. niscair.res.in A smaller energy gap generally implies higher reactivity. niscair.res.in

A detailed analysis of the HOMO and LUMO energy levels, their spatial distribution, and the precise energy gap for this compound are not available in published computational studies.

Electrostatic Potential Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. nih.gov It helps in predicting the sites for electrophilic and nucleophilic attack. google.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. google.com

While the general principles of MEP mapping are well-established, a specific MEP map and the corresponding reactive site predictions for this compound have not been published.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are commonly used to compute the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the assignment of spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. Such calculations are vital for confirming the structure of a synthesized compound.

A theoretical vibrational frequency analysis and its correlation with experimental spectroscopic data for this compound are not found in the reviewed scientific literature.

Theoretical Determination of Global Reactivity Descriptors (e.g., Electrophilicity Index)

Specific calculated values for the global reactivity descriptors for this compound have not been reported in computational chemistry literature.

| Descriptor | Formula | Calculated Value for this compound |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ ≈ (EHOMO + ELUMO) / 2) | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can be employed to explore the conformational landscape of a molecule in greater detail than static DFT calculations and to investigate the influence of the solvent on its structure and dynamics. By simulating the molecule in a solvent box, one can observe how solvent molecules interact with the solute and affect its preferred conformations and flexibility.

There are no published studies detailing molecular dynamics simulations performed on this compound to explore its conformational space or the effects of different solvents on its behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. frontiersin.org

The development of a robust QSAR model for an analogue series of this compound would involve a systematic process. The initial step is the generation of a dataset of analogues with measured biological activity (e.g., inhibitory concentration, IC50). Subsequently, a wide array of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties.

For nitroaromatic compounds, relevant descriptors often include:

Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and partial charges on specific atoms. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. mdpi.com

Steric descriptors: Molecular weight, molecular volume, and surface area. These descriptors account for the size and shape of the molecule, which are crucial for its interaction with a biological target.

Lipophilicity descriptors: Log P (octanol-water partition coefficient), which measures the hydrophobicity of the molecule and its ability to cross cell membranes.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org The goal is to identify a combination of descriptors that provides the best predictive power.

A hypothetical QSAR model for a series of this compound analogues might take the following form:

log(1/IC50) = β0 + β1(Log P) + β2(LUMO) + β3(Molecular Volume)

Where:

IC50 is the concentration of the compound required to achieve 50% inhibition of a biological target.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

To illustrate, consider the following hypothetical data for a series of this compound analogues:

| Compound | R1-Group | R2-Group | Log P | LUMO (eV) | Molecular Volume (ų) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | H | H | 2.1 | -1.5 | 180 | 10.5 | 10.2 |

| 2 | CH3 | H | 2.5 | -1.4 | 195 | 8.2 | 8.5 |

| 3 | Cl | H | 2.8 | -1.7 | 190 | 12.1 | 11.8 |

| 4 | H | OCH3 | 2.0 | -1.3 | 200 | 7.5 | 7.9 |

| 5 | H | F | 2.2 | -1.6 | 185 | 11.0 | 10.7 |

This table showcases how variations in substituents (R1 and R2 groups) affect the molecular descriptors and, consequently, the biological activity. The "Predicted IC50" column would be generated by the established QSAR model.

A crucial aspect of QSAR modeling is defining the applicability domain (AD) of the developed model. wikipedia.orgnih.gov The AD represents the chemical space for which the model's predictions are considered reliable. wikipedia.orgnih.gov Predictions for compounds that fall outside the AD are extrapolations and may not be accurate. wikipedia.org

Several methods can be used to assess the AD, including:

Range-based methods: This simple approach defines the AD based on the minimum and maximum values of each descriptor in the training set. A new compound is considered within the AD if all its descriptor values fall within these ranges.

Distance-based methods: These methods calculate the distance of a new compound to the compounds in the training set in the descriptor space. If the distance is below a certain threshold, the compound is considered to be within the AD.

Leverage approach: This statistical method assesses the influence of each compound on the model. Compounds with high leverage are considered outliers and may be outside the AD.

The Williams plot is a common graphical representation of the applicability domain, which plots standardized residuals versus leverage values. This plot helps to identify compounds for which the model provides reliable predictions, as well as outliers and influential compounds.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. bdvets.org This method is widely used in drug design to understand the binding mode of a ligand and to estimate its binding affinity.

The process of molecular docking involves several steps. First, the three-dimensional structures of both the ligand (this compound) and the target receptor are required. These structures can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling.

Next, a docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm generates a large number of possible binding poses and scores them based on a scoring function. The scoring function estimates the binding free energy of the ligand-receptor complex, with lower scores generally indicating a more favorable interaction.

The binding affinity of this compound to a hypothetical target protein could be assessed by comparing its docking score to that of a known inhibitor or the natural substrate of the protein. A lower docking score for this compound would suggest a higher predicted binding affinity.

A hypothetical docking study of this compound and its analogues against a target protein might yield the following results:

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.5 | Tyr123, Phe256, Arg301 |

| Analogue 1 (with -OH group) | -8.2 | Tyr123, Phe256, Arg301, Ser120 |

| Analogue 2 (with -NH2 group) | -8.5 | Tyr123, Phe256, Arg301, Asp118 |

| Known Inhibitor | -9.1 | Tyr123, Phe256, Arg301, Asp118 |

This table illustrates how modifications to the structure of this compound can influence its binding affinity and interactions with specific amino acid residues in the binding pocket.

Molecular docking can also be used to predict the stereoselective recognition of chiral ligands by a receptor. If this compound or its analogues possess a chiral center, separate docking simulations can be performed for each enantiomer.

The docking scores and binding poses of the enantiomers can then be compared to determine if the receptor exhibits a preference for one enantiomer over the other. A significant difference in the docking scores would suggest that the receptor can stereoselectively recognize the ligand. This information is critical in drug development, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities.

Theoretical Predictions of Chemical Stability and Degradation Pathways

Theoretical chemistry methods, such as density functional theory (DFT), can be employed to predict the chemical stability and potential degradation pathways of this compound. nih.gov These studies provide valuable insights into the molecule's reactivity and its fate in various environments.

The thermal stability of nitroaromatic compounds can be predicted by calculating properties such as bond dissociation energies. nih.gov The weakest bond in the molecule is likely to be the first to break upon heating, initiating the decomposition process. For this compound, the C-NO2 bond is a potential site of initial cleavage.

Computational studies can also elucidate the degradation pathways of this compound under different conditions, such as in the presence of reactive oxygen species. By calculating the activation energies for various possible reactions, the most likely degradation products can be identified. For example, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. The aromatic ring can also be hydroxylated or opened. mdpi.com

A proposed initial degradation pathway for this compound might involve the following steps:

Reduction of the nitro group: this compound → 3-(4-Nitrosophenyl)propanamide → 3-(4-Hydroxylaminophenyl)propanamide → 3-(4-Aminophenyl)propanamide

Hydroxylation of the aromatic ring: this compound → 3-(2-Hydroxy-4-nitrophenyl)propanamide

These theoretical predictions can guide experimental studies on the degradation of this compound and help to assess its environmental impact.

Structure Activity Relationship Sar Methodologies and Rational Design in 3 4 Nitrophenyl Propanamide Analogues

Exploration of Structural Modifications and Their Influence on Molecular Interaction Profiles

The potency and selectivity of 3-(4-nitrophenyl)propanamide analogues are profoundly influenced by structural modifications to both the aromatic ring and the propanamide backbone. These changes can alter the molecule's electronic properties, conformational flexibility, and ability to form key interactions with receptor binding sites.

The 4-nitrophenyl group is a critical pharmacophoric element in many biologically active propanamides. The strong electron-withdrawing nature of the nitro group significantly impacts the electronic distribution of the entire molecule. nih.govresearchgate.net This, in turn, affects the molecule's ability to engage in electrostatic interactions, hydrogen bonding, and π-π stacking with amino acid residues within a receptor's binding pocket.

Systematic replacement of the nitro group or the introduction of other substituents on the phenyl ring can modulate these interactions. For instance, altering the position of the nitro group from para to meta or ortho can lead to a decrease in activity, suggesting a stringent requirement for the specific electronic and steric profile conferred by the 4-nitro substitution. nih.gov The introduction of other electron-withdrawing or electron-donating groups allows for a systematic probing of the electronic requirements for optimal receptor binding.

Table 1: Influence of Aromatic Substituents on Hypothetical Receptor Affinity

| Substituent at 4-position | Electronic Effect | Predicted Receptor Affinity | Rationale |

| -NO₂ | Strong Electron-Withdrawing | High | The nitro group may act as a key hydrogen bond acceptor or participate in crucial electrostatic interactions. smolecule.commdpi.com |

| -CN | Strong Electron-Withdrawing | Moderate to High | While also electron-withdrawing, the different geometry and hydrogen bonding capacity may alter binding. |

| -Cl | Weak Electron-Withdrawing | Moderate | Halogen bonding and altered lipophilicity can influence receptor interaction. |

| -CH₃ | Weak Electron-Donating | Low to Moderate | Changes in electronic distribution and steric bulk may be disfavorable for binding. |

| -OCH₃ | Strong Electron-Donating | Low | Significant alteration of the electronic landscape of the phenyl ring may disrupt key interactions. |

This table is illustrative and based on general principles of medicinal chemistry. Actual affinities would need to be determined experimentally.

The propanamide backbone serves as a flexible linker that positions the aromatic moiety for optimal interaction with the receptor. Alterations to this backbone can have a significant impact on the molecule's conformational preferences and, consequently, its biological activity. Modifications such as changing the length of the alkyl chain, introducing unsaturation, or adding substituents can restrict or alter the conformational freedom of the molecule.

For example, shortening or lengthening the chain from a propanamide to an acetamide (B32628) or butanamide, respectively, would alter the distance between the phenyl ring and the amide group, potentially misaligning key binding motifs. The introduction of a methyl group on the α-carbon of the propanamide chain creates a chiral center, leading to stereoisomers with potentially different biological activities.

Table 2: Impact of Propanamide Backbone Alterations on Conformational Flexibility and Hypothetical Activity

| Modification | Effect on Flexibility | Predicted Activity | Rationale |

| Chain Length (Acetamide) | Reduced | Likely Decreased | Suboptimal positioning of the aromatic ring relative to the amide. |

| Chain Length (Butanamide) | Increased | Likely Decreased | Increased flexibility may lead to an entropic penalty upon binding or non-optimal conformers. |

| α-Methylation | Reduced | Potentially Increased or Decreased | Introduction of a chiral center can lead to stereospecific interactions, with one enantiomer being more active. |

| N-Methylation | No change in backbone | Potentially Decreased | Removal of the N-H hydrogen bond donor capability can disrupt a key interaction with the receptor. |

This table is illustrative. The actual impact on activity is target-dependent and requires experimental validation.

Stereochemical Considerations in Molecular Recognition and Chiral Discrimination

The introduction of a chiral center into the this compound scaffold, most commonly at the α-carbon, necessitates a thorough investigation of the stereochemical aspects of its molecular interactions. Receptors are chiral entities, and as such, they often exhibit a preference for one enantiomer over the other.

The differential activity of enantiomers is a cornerstone of modern drug design, as it often leads to improved therapeutic indices and reduced side effects. smolecule.com In the context of this compound analogues, it has been observed that the R- and S-enantiomers can exhibit significantly different potencies. For some related compounds, the S-enantiomers have been found to be more active, while for others, the R-enantiomers show preference, highlighting that the optimal stereochemistry is dependent on the specific molecular scaffold and the target receptor. smolecule.commdpi.com The separation and individual testing of enantiomers are therefore crucial steps in the SAR exploration. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and analysis of enantiomeric purity. nih.gov

In the absence of an experimentally determined crystal structure of the target receptor, homology modeling can be employed to generate a three-dimensional model based on the amino acid sequence and its similarity to related proteins with known structures. smolecule.commdpi.com This model can then be used to perform docking studies with the enantiomers of this compound analogues to predict their binding modes.

Field point methodology is a computational technique that describes molecules based on the spatial distribution of their interaction fields (e.g., electrostatic, hydrophobic). By comparing the field point patterns of a series of active and inactive enantiomers, it is possible to build a model that explains the stereoselective activity. smolecule.commdpi.com These studies can reveal how the different spatial arrangements of substituents in each enantiomer lead to more or less favorable interactions within the asymmetric binding pockets of the receptor. smolecule.commdpi.com

Computational Approaches to SAR: Quantitative Modeling and Pharmacophore Development

Computational chemistry provides powerful tools to quantify the relationship between chemical structure and biological activity and to develop predictive models for the rational design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For this compound analogues, descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and lipophilicity (e.g., logP) can be used to build a QSAR model. Such a model can then be used to predict the activity of novel, unsynthesized compounds.

Pharmacophore modeling is another crucial computational approach. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific receptor. evitachem.com By aligning the structures of active analogues and identifying common chemical features, a pharmacophore model can be generated. evitachem.com This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds but the correct spatial arrangement of key interaction points. For analogues of this compound, a pharmacophore model might include a hydrogen bond acceptor (the nitro group), a hydrogen bond donor and acceptor (the amide group), and a hydrophobic aromatic region.

Derivatization Strategies for Targeted Interaction Modulation

The rational design of analogues of this compound hinges on strategic derivatization to modulate interactions with specific biological targets. Structure-activity relationship (SAR) studies of related chemical scaffolds provide a roadmap for modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. These modifications can be broadly categorized into three main areas: alterations to the 4-nitrophenyl ring, modifications of the propanamide linker, and diversification of the terminal amide group.

Modification of the 4-Nitrophenyl Ring

The 4-nitrophenyl moiety is a critical component that can be systematically modified to probe and optimize interactions within a target's binding pocket. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the ring and can participate in specific hydrogen bonding or electrostatic interactions.

Key derivatization strategies for this ring include:

Substitution of the Nitro Group: Replacing the nitro group with other electron-withdrawing or electron-donating groups can systematically alter the electronic nature of the phenyl ring. For instance, substituting the nitro group with cyano (-CN), trifluoromethyl (-CF3), or sulfone (-SO2R) groups can maintain or enhance electron-withdrawing properties, potentially influencing pi-pi stacking interactions or hydrogen bond acceptor capabilities. Conversely, replacing it with groups like amino (-NH2), methoxy (B1213986) (-OCH3), or alkyl groups would introduce electron-donating properties, which could be favorable depending on the electronic environment of the binding site.

Positional Isomerism: Moving the substituent from the para-position to the ortho- or meta-position can drastically alter the molecule's geometry and how it fits into a binding pocket. This can be a crucial strategy to avoid steric clashes or to position a key interacting group optimally.

Introduction of Additional Substituents: Adding other substituents to the phenyl ring can further refine binding affinity and selectivity. Halogens (F, Cl, Br), for example, can modulate lipophilicity and may form specific halogen bonds with the target protein. Studies on related salicylamide (B354443) derivatives have shown that chloro-substitutions can be critical for activity. csic.esnih.gov The introduction of alkyl or aryl groups can explore larger hydrophobic pockets within the binding site. Research on benzophenone (B1666685) analogues has demonstrated that while trifluoromethyl-based compounds were active, the corresponding chloro-substituted compounds were more potent.

| Modification Strategy | Example Substituent/Change | Potential Impact on Interaction |

| Nitro Group Replacement | Cyano (-CN), Trifluoromethyl (-CF3) | Alters electronic properties, hydrogen bond acceptance |

| Positional Isomerism | Moving nitro group to meta- or ortho- | Changes molecular shape and fit in binding pocket |

| Additional Ring Substitution | Chloro (-Cl), Fluoro (-F) | Modulates lipophilicity, potential for halogen bonding |

| Additional Ring Substitution | Methyl (-CH3), Ethyl (-C2H5) | Probes hydrophobic pockets |

Alterations to the Propanamide Linker

The propanamide linker provides a flexible scaffold that can be modified to alter the spatial orientation of the terminal functional groups. Its length, rigidity, and the presence of substituents can be fine-tuned.

Common derivatization approaches for the linker include:

Chain Homologation or Contraction: Varying the length of the alkyl chain can adjust the distance between the phenyl ring and the terminal amide, which is critical for spanning the distance between binding sub-pockets.

Introduction of Rigidity: Incorporating double bonds or cyclic structures (e.g., cyclopropyl) into the linker can restrict conformational flexibility. This can be advantageous if a specific conformation is required for optimal binding, as it reduces the entropic penalty upon binding.

Chiral Centers: Introducing substituents on the alpha- or beta-carbons of the propanamide linker creates chiral centers. The stereochemistry of these centers can be critical for activity, as biological targets are chiral. Enantiomers of a compound can exhibit significantly different potencies and selectivities. For instance, studies on 3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide enantiomers have highlighted the importance of chirality for receptor agonist activity. cresset-group.com Research on salicylamide derivatives has also extensively used amino acid linkers, demonstrating the impact of different side chains (e.g., from Alanine, Leucine) on biological activity. nih.gov

| Linker Modification | Example | Rationale |

| Chain Length Variation | Ethanamide or Butanamide linker | Optimizes distance between key pharmacophores |

| Rigidity Introduction | Alkene or Cyclopropyl group | Reduces conformational flexibility, pre-organizes for binding |

| Chiral Center Introduction | Methyl or Hydroxyl group at Cα or Cβ | Exploits chiral recognition at the binding site |

| Amino Acid Linker Substitution | (S)-Alanine or (S)-Leucine moiety | Introduces specific side chains to probe binding pocket |

Diversification of the Terminal Amide

The terminal primary amide (-CONH2) is a key site for derivatization, offering opportunities to introduce a wide range of functional groups to explore different interactions.

Strategies for diversifying the terminal amide include:

N-Alkylation and N-Arylation: Substituting one or both hydrogens of the amide with alkyl, aryl, or heteroaryl groups can introduce new hydrophobic or aromatic interactions. For example, N,N-diethyl-3-(4-nitrophenyl)propanamide is a known analogue. molaid.com

Bioisosteric Replacement: Replacing the amide with a bioisostere—a group with similar steric and electronic properties—can improve metabolic stability or fine-tune binding interactions. Common bioisosteres for amides include sulfonamides, reverse amides, or various five-membered heterocycles like tetrazoles. In the development of benzophenone inhibitors, a sulfonamide linkage was explored.

| Terminal Group | Example Derivative | Potential New Interactions |

| N-Alkyl Amide | N-methyl-3-(4-nitrophenyl)propanamide | Hydrophobic interactions |

| N,N-Dialkyl Amide | N,N-diethyl-3-(4-nitrophenyl)propanamide | Increased lipophilicity, steric influence |

| N-Aryl Amide | N-phenyl-3-(4-nitrophenyl)propanamide | Pi-pi stacking, hydrophobic interactions |

| Carboxylic Acid | 3-(4-nitrophenyl)propanoic acid | Ionic interactions, hydrogen bond donor/acceptor |

| Sulfonamide | N-(phenylsulfonyl)-3-(4-nitrophenyl)propanamide | Altered geometry, strong hydrogen bond acceptor |

Through the systematic application of these derivatization strategies, libraries of this compound analogues can be generated and screened. The resulting SAR data allows for the iterative refinement of the molecular structure, leading to the development of compounds with optimized interactions for a specific biological target.

Emerging Research Avenues and Future Directions in 3 4 Nitrophenyl Propanamide Chemistry

Development of Novel Synthetic Methodologies and Process Intensification

The synthesis of amides, a cornerstone of organic and medicinal chemistry, is undergoing a significant transformation. rsc.org Researchers are actively developing novel methodologies for the synthesis of 3-(4-nitrophenyl)propanamide and related structures that are more efficient, cost-effective, and environmentally benign.

One promising approach is the exploration of solvent-free thermo-mechanochemical methods for the direct coupling of carboxylic acids and amines. rsc.org This technique avoids the need for activating agents and additives, which are often required in traditional amide bond formation. rsc.org The direct thermal amidation of carboxylic acids and primary amines at elevated temperatures (140–180 °C), sometimes in the presence of molecular sieves to remove water, represents another atom-efficient strategy. rsc.org

Process intensification (PI) is another critical area of development. abo.fiosf.io PI aims to create significantly smaller, cleaner, and more energy-efficient processes. abo.fi This can be achieved through miniaturization, such as in microreactors, and the integration of multiple unit operations into a single piece of equipment, like reactive distillation. abo.fimdpi.com For instance, the use of microreactors allows for precise control over reaction conditions, leading to improved yields and selectivity, which is particularly advantageous for reactions that are fast or highly exothermic. abo.fimdpi.com The application of these principles to the synthesis of this compound could lead to more sustainable and economically viable production methods. jocpr.com

A recent study demonstrated a novel, cost-effective, and scalable process for synthesizing dibenzo[b,e] nih.govresearchgate.netdiazepines, where a key intermediate was formed through a rearrangement reaction. jocpr.com Such innovative synthetic routes could be adapted for the production of this compound derivatives.

Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Advanced spectroscopic probes are increasingly being employed for the in-situ monitoring of amide synthesis, providing valuable insights that are often unattainable with traditional offline analysis. mt.com

Key Spectroscopic Techniques for In-Situ Monitoring:

| Spectroscopic Technique | Information Provided | Advantages |

| Infrared (IR) Spectroscopy (ReactIR™) | Real-time profiling of reactants, intermediates, and products. mt.com | Provides a unique spectral fingerprint for each component, allowing for simultaneous tracking of multiple species. mt.com |

| Raman Spectroscopy | Measures the composition and molecular structure of samples in real-time. endress.com | Can be used for in-situ analysis of liquids, slurries, and powders, even in harsh chemical environments. endress.comanton-paar.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can monitor the conversion of starting materials to products. researchgate.net | Provides detailed structural information. |

| Computer Vision (Colorimetric Monitoring) | Correlates color changes with reaction conversion. nih.govchemrxiv.org | Non-contact and can be used for both solution and solid-phase synthesis. nih.govchemrxiv.org |

For example, in-situ IR spectroscopy (ReactIR™) has been successfully used to monitor amide formation via a reactive acid chloride intermediate. mt.com This technique allows for the distinct profiling of the carboxylic acid, thionyl chloride, the acid chloride intermediate, and the final amide product, providing a comprehensive understanding of the reaction progress. mt.com Similarly, Raman spectroscopy offers a robust method for real-time analysis in both laboratory and process plant settings, enabling monitoring of reaction progress, catalysis, and final product quality. endress.com

Furthermore, innovative approaches like computer vision are being explored for non-contact, colorimetric reaction monitoring of amide bond formation. nih.govchemrxiv.org This method has shown a correlation between color parameters and the conversion to the amide product, offering a simple yet effective way to monitor reactions. nih.govchemrxiv.org The application of these advanced spectroscopic probes to the synthesis of this compound will enable more precise control over the manufacturing process, leading to higher yields and purity.

Integration of High-Throughput Computational Screening for Derivative Discovery

The discovery of novel molecules with desired biological activities is a time-consuming and expensive process. High-throughput computational screening has emerged as a powerful tool to accelerate this process by rapidly evaluating large virtual libraries of compounds. nih.gov This in-silico approach allows researchers to prioritize which derivatives of this compound to synthesize and test, thereby saving significant time and resources.

Computational screening methods can be broadly categorized into structure-based and ligand-based approaches. nih.gov Structure-based methods utilize the three-dimensional structure of the target protein to predict how well a ligand will bind. nih.gov Ligand-based methods, on the other hand, use the properties of known active compounds to identify new molecules with similar characteristics. researchgate.net

Recent studies have successfully employed computational screening to identify potential inhibitors for various biological targets. For instance, a combination of ligand-based and structure-based virtual screening was used to identify natural product inhibitors of the SARS-CoV-2 main protease. nih.gov Similarly, computational studies have been used to investigate heterocyclic amide derivatives as potential cyclooxygenase inhibitors. researchgate.net

The application of these high-throughput screening techniques to a virtual library of this compound derivatives could lead to the identification of novel compounds with interesting biological activities, such as antimicrobial or anticancer properties. arkat-usa.org For example, docking studies can provide insights into the potential binding interactions between the synthesized compounds and their biological targets, helping to rationalize their observed activities and guide further structural modifications. arkat-usa.org

Utilization of Machine Learning and Artificial Intelligence in Predictive Chemical Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical design by enabling the prediction of molecular properties and the generation of novel chemical structures with desired characteristics. nih.govnih.gov These technologies can analyze vast datasets of chemical information to identify complex patterns and relationships that are not readily apparent to human researchers. engineering.org.cnresearchgate.net

Applications of AI and ML in Chemical Design:

| Application Area | Description |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that predict the biological activity of a compound based on its chemical structure. nih.govwiley.com |

| Predictive Modeling of Properties | Predicts physicochemical properties such as solubility, bioavailability, and toxicity (ADMET). nih.govekb.eg |

| De Novo Drug Design | Generates novel molecular structures with desired properties using generative models. frontiersin.orgrsc.org |

| Synthesis Pathway Optimization | Predicts and analyzes organic reaction pathways to identify the most efficient and sustainable synthetic routes. rsc.orgmdpi.com |

In the context of this compound, AI and ML can be used to design and prioritize new derivatives with enhanced biological activity or improved physicochemical properties. For example, QSAR models can be developed to predict the antimicrobial or anticancer activity of different substituted analogs. researchgate.net AI algorithms can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these derivatives, helping to identify candidates with a higher probability of success in later stages of drug development. ekb.eg

Furthermore, generative AI models can be employed to design entirely new molecules based on the this compound scaffold that are optimized for a specific biological target. rsc.org By integrating AI and ML into the design-synthesis-test cycle, researchers can significantly accelerate the discovery of new and improved derivatives of this compound for a wide range of applications.

Q & A

(Basic) What experimental methods are commonly used to evaluate FPR agonist activity of 3-(4-Nitrophenyl)propanamide derivatives?

Answer:

The agonist activity of this compound derivatives on Formyl-Peptide Receptors (FPR1/FPR2) is typically assessed using Ca²⁺ mobilization assays in transfected cell lines (e.g., FPR1/FPR2-transfected HL-60 cells) and primary human neutrophils. Key steps include:

- Fluorescent dye loading : Cells are loaded with Ca²⁺-sensitive dyes (e.g., Fluo-4 AM) to monitor intracellular Ca²⁺ flux .

- Dose-response profiling : Agonist activity is quantified by measuring EC₅₀ values (half-maximal effective concentration) and comparing responses to reference agonists like WKYMVM (FPR2-specific) or fMLF (FPR1-specific) .

- Specificity validation : Antagonists (e.g., WRW4 for FPR2) are used to confirm receptor specificity .

(Advanced) How does stereochemistry influence FPR2 activation by this compound enantiomers?

Answer:

Stereochemical configuration critically determines FPR2 activation:

- Enantiomer activity divergence : S-enantiomers of ureidopropanamide derivatives (e.g., ML-18) often exhibit higher FPR2 agonist activity than R-enantiomers, attributed to optimal positioning of substituents in receptor subpockets .

- Molecular docking insights : S-enantiomers form hydrogen bonds with residues in Subpocket I (e.g., Arg201, Gln258) and stabilize interactions in Subpocket II/III (e.g., Thr177, Phe257), while R-enantiomers may adopt less favorable conformations .

- Functional antagonism : Some R-enantiomers (e.g., EMY-96) act as antagonists, blocking Ca²⁺ flux induced by reference agonists .

(Advanced) How can researchers resolve discrepancies in agonist activity between transfected cells and primary neutrophils?

Answer:

Discrepancies arise due to cell-specific factors (e.g., efflux pumps or receptor desensitization):

- Probenecid pretreatment : Inhibiting organic anion transporters with probenecid restores Ca²⁺ flux in neutrophils for certain derivatives (e.g., PD168368 analogs), suggesting transporter-mediated efflux in primary cells .

- Receptor cross-talk : Neutrophils express endogenous FPR isoforms, complicating specificity. Use FPR-transfected HL-60 cells to isolate receptor subtype activity .

- Dynamic Ca²⁺ monitoring : Optimize assay timing (e.g., 40–60 sec post-treatment) to capture transient responses in neutrophils .

(Basic) What molecular modeling techniques validate FPR2-ligand interactions for this compound derivatives?

Answer:

Key techniques include:

- Pharmacophore modeling : Optimized models (e.g., using FieldAlign) identify critical features like hydrogen bond donors/acceptors and hydrophobic regions .

- Docking simulations : Tools like MVD (Molegro Virtual Docker) predict binding poses by aligning ligands (e.g., S-PD168368) with FPR2 subpockets, validated via mutagenesis (e.g., Arg201 mutations disrupt binding) .

- Conformational sampling : Flexible docking accounts for ligand flexibility (e.g., ureidopropanamide side chains) to refine binding mode predictions .

(Advanced) How do substituents (e.g., NO₂, CN) on the phenyl ring modulate FPR2 activity and binding?

Answer:

Substituent effects are structure- and position-dependent:

- Electron-withdrawing groups (NO₂, CN) : Enhance agonist potency by stabilizing hydrogen bonds in Subpocket I (e.g., NO₂ derivatives interact with Arg201) .

- Steric effects : Bulky substituents (e.g., Br) in Subpocket II/III may reduce activity by clashing with Phe178/257 .

- Probenecid sensitivity : NO₂/CN derivatives (e.g., EMY-96) require probenecid to block efflux in neutrophils, unlike CH₃/OCH₃ analogs .

(Advanced) What are best practices for molecular modeling of FPR2 agonists?

Answer:

- Software selection : Use MVD or AutoDock for docking, and FieldAlign for pharmacophore alignment .

- Flexible ligand sampling : Account for rotatable bonds (e.g., ureidopropanamide linkers) during conformational searches .

- Validation : Cross-check predictions with experimental data (e.g., EC₅₀ values, antagonist activity) and site-directed mutagenesis .

(Basic) How is FPR2 specificity confirmed for this compound derivatives?

Answer:

- Receptor-transfected cells : Test compounds in FPR1- vs. FPR2-transfected HL-60 cells to isolate subtype activity .

- Antagonist inhibition : Use FPR2-specific antagonists (e.g., WRW4) to block agonist-induced Ca²⁺ flux .

- Cross-reactivity screening : Evaluate activity against unrelated GPCRs (e.g., BB2 bombesin receptors) to rule off-target effects .

(Advanced) What role does β-arrestin recruitment play in FPR2 signaling for these compounds?

Answer:

- Biased signaling : Some agonists (e.g., ML-16) activate β-arrestin pathways in CHO-K1 cells while lacking Ca²⁺ flux activity, suggesting receptor conformation-dependent signaling .

- Assay integration : Combine β-arrestin recruitment (e.g., PathHunter assay) with Ca²⁺ flux data to characterize signaling bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.